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Compound of Interest |

Compound Name: N, 6-dimethylpicolinamide
CAS No.: 107427-69-0
Cat. No.: B009953

Executive Summary

N,6-dimethylpicolinamide (CsH10N20, MW 150.18 Da) is a substituted pyridine carboxamide
frequently encountered as a ligand in organometallic catalysis and a structural motif in kinase
inhibitors. In Electrospray lonization (ESI-MS), it exhibits a distinct fragmentation pattern driven
by the stability of the pyridine ring and the lability of the amide bond.

Key Differentiators:

o Dominant Pathway: Sequential neutral losses of methylamine (31 Da) and carbon monoxide
(28 Da).

e Diagnostic lons: The presence of the m/z 120 (acylium) and m/z 92 (methyl-pyridyl) ions
distinguishes it from its N-desmethyl homolog (N-methylpicolinamide) and its ethyl-
substituted isomers.

» Ortho Effect: The 6-methyl substituent exerts a steric and inductive stabilizing effect on the
ring cation, altering the fragmentation energy threshold compared to unsubstituted
picolinamides.

Chemical Profile & lonization Physics[1]
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Property Value Notes

) o ) Systematic: N,6-dimethyl-2-
Compound Name N,6-dimethylpicolinamide o )
pyridinecarboxamide

Monoisotopic Mass: 150.0793

Formula CsH10N20
Da
Protonation favors the Amide
Precursor lon [M+H]* = 151.087 ) ]
Oxygen or Ring Nitrogen
Pyridine Ring, 2-Carboxamide,  "Ortho" relationship between

Key Structural Features ) )
6-Methyl Ring N and Amide

lonization Mechanism: Under positive ESI conditions (+ESI), protonation occurs preferentially
at the amide oxygen (kinetic control) or the pyridine ring nitrogen (thermodynamic control). The
proximity of the amide hydrogen to the ring nitrogen (the "ortho" position) allows for
intramolecular hydrogen bonding, which facilitates specific fragmentation pathways, distinct
from meta- or para- isomers.

Comparative Fragmentation Analysis

To validate the identity of N,6-dimethylpicolinamide, it must be compared against its structural
analogs. The table below highlights the mass spectral fingerprints that differentiate these
related compounds.

Table 1: Diagnostic lon Comparison
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Primary Secondary o o
Structure Precursor Distinguishi
Compound Fragment Fragment
Type [M+H]* . ] ng Loss
(Acylium) (Pyridyl)
N,6-
_ o 120 -31 Da
Dimethylpicoli  Target 151 92 (CsHsN™)
) (C7HsNO™) (CH3NH2)
namide
N-
o 123 106 -28 Da (C2Ha4)
Ethylpicolina Isomer 151
) (CsH7N20) (CsHaNO™) [McLafferty]
mide
6-
o Homolog (No 120
Methylpicolin 137 92 (CsHsN™) -17 Da (NH5)
. N-Me) (C7HsNO™)
amide
N-
o Homolog (No 106 -31 Da
Methylpicolin 137 78 (CsHaN™)
i 6-Me) (CeHaNO™) (CHsNH2)
amide

Analysis of Data:

» Isomer Discrimination (m/z 151): N-ethylpicolinamide often undergoes a McLafferty

rearrangement or ethylene loss to regenerate the protonated amide at m/z 123. In contrast,

N,6-dimethylpicolinamide cannot lose ethylene; it exclusively loses methylamine to form

m/z 120.

e Homolog Discrimination (m/z 120): The m/z 120 ion is shared with 6-methylpicolinamide, but

the precursor mass (151 vs 137) separates them. The presence of m/z 120 confirms the

methyl group is on the ring, not just the amide.

Fragmentation Mechanism & Pathway|[3][4][5][6]

The fragmentation of N,6-dimethylpicolinamide follows a charge-site initiated cleavage. The

stability of the resulting acylium ion drives the reaction.

Mechanism Description

e Precursor (m/z 151): Protonated molecule.
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o Step 1: Amide Bond Cleavage (Inductive): The bond between the carbonyl carbon and the
amide nitrogen breaks. The charge remains on the carbonyl group (stabilized by the pyridine
ring), resulting in the loss of neutral methylamine (CHsNH2).

o Result:6-methylpicolinoyl cation (m/z 120).

o Step 2: Decarbonylation: The acylium ion is metastable and ejects a carbon monoxide (CO)
molecule.

o Result:6-methylpyridinium cation (m/z 92). This ion is highly stable due to the electron-
donating effect of the methyl group on the aromatic ring.

Visualization (DOT Diagram)

Pyridyl Cation
m/z 92.05
(C6HBN+)

- 28 Da (Decarbonylation

Acylium lon
m/z 120.04

- 31 Da (Inductive Cleavage (CTHENO+)

Neutral Loss:
[M+H]+ Precursor Carbon Monoxide
m/z 151.08 (CO, 28 Da)

Neutral Loss:
(C8H11N20+)

Methylamine
(CH3NH2, 31 Da)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway of N,6-dimethylpicolinamide showing the
sequential loss of methylamine and carbon monoxide.

Experimental Protocol for Validation

To replicate these results or validate a sample, follow this standardized Direct Infusion ESI-
MS/MS workflow.

Materials & Reagents

e Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. (Formic acid aids protonation).

» Standard: N,6-dimethylpicolinamide (purity >95%).
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Instrument Parameters (Generic Q-TOF/Orbitrap)

 lon Source: ESI Positive Mode.
e Flow Rate: 5-10 pL/min (Direct Infusion).
o Capillary Voltage: 3.5 kV.
e Collision Energy (CE):
o Low (10-15 eV): Preserves precursor (m/z 151).
o Medium (20-30 eV): Generates Acylium ion (m/z 120).

o High (>40 eV): Drives formation of Pyridyl ion (m/z 92).

Step-by-Step Workflow

¢ Blank Check: Inject solvent blank to ensure no background interference at m/z 151 or 120.
e Precursor Isolation: Set Quadrupole 1 (Q1) to select m/z 151.1 + 0.5 Da.
o Energy Ramp: Acquire spectra while ramping collision energy from 0 to 50 eV.
» Data Verification:
o Confirm disappearance of m/z 151 and appearance of m/z 120.
o Confirm appearance of m/z 92 at higher energies.

o Failure Mode: If m/z 123 appears, suspect N-ethyl isomer contamination. If m/z 106
appears, suspect N-methylpicolinamide (precursor 137) or loss of dimethylamine (unlikely

for this structure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Publish Comparison Guide: ESI-MS Fragmentation of
N,6-Dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009953#mass-spectrometry-esi-ms-fragmentation-of-
n-6-dimethylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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